3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

3,3-bis(4-hydroxy-3-methylphenyl)-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c1-13-11-15(7-9-19(13)24)22(16-8-10-20(25)14(2)12-16)17-5-3-4-6-18(17)23-21(22)26/h3-12,24-25H,1-2H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKCYPANSOJWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(C3=CC=CC=C3NC2=O)C4=CC(=C(C=C4)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052119 | |

| Record name | 1,3-Dihydro-3,3-bis(4-hydroxy-m-tolyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47465-97-4 | |

| Record name | 1,3-Dihydro-3,3-bis(4-hydroxy-3-methylphenyl)-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47465-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isatin biscresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047465974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxy-3-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dihydro-3,3-bis(4-hydroxy-m-tolyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-3,3-bis(4-hydroxy-m-tolyl)-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Basic Properties of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one, also commonly known as Isatin Bis-cresol, is a member of the indoles chemical class.[1][2] Structurally, it is characterized by an indolin-2-one core with two 4-hydroxy-3-methylphenyl groups attached at the C3 position. This compound serves as a useful material in the production of polycarbonates.[2][3] While research into the specific biological activities of this molecule is limited, the broader class of 3-substituted indolin-2-one derivatives has been investigated for various pharmacological applications, including potential anticancer and anti-inflammatory properties.[4][5][6][7] This document provides a detailed overview of the fundamental physicochemical properties of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one, along with standard experimental protocols for their determination.

Core Chemical and Physical Properties

The fundamental properties of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one are summarized below. These parameters are critical for its handling, formulation, and application in research and development.

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3,3-bis(4-hydroxy-3-methylphenyl)-1H-indol-2-one | [1] |

| Synonyms | Isatin Bis-cresol (IBK), 3,3-Bis(3-methyl-4-hydroxyphenyl)indoline-2-on | [1][3][8] |

| CAS Number | 47465-97-4 | [1][2][3] |

| Molecular Formula | C₂₂H₁₉NO₃ | [1][2][3] |

| Molecular Weight | 345.39 g/mol | [2][3] |

| Appearance | White to Off-White Solid | [2][3] |

| Melting Point | 250-251 °C | [2][3] |

| Boiling Point | 560.4 ± 50.0 °C (Predicted) | [2][3] |

| Density | 1.292 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Solubility | Slightly soluble in DMSO and Methanol | [2][3] |

| pKa | 9.81 ± 0.35 (Predicted) | [2][3] |

Synthesis and Characterization Workflow

The synthesis and subsequent characterization of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one follow a logical progression from synthesis to purification and property determination.

Synthesis Pathway

The synthesis of this compound can be achieved via a Friedel-Crafts-type reaction between isatin and o-cresol.[2]

Physicochemical Characterization Workflow

A standard workflow for determining the key physicochemical properties of the synthesized compound.

Experimental Protocols

Detailed methodologies for determining the key properties outlined above are provided for reproducibility.

Melting Point Determination (Capillary Method)

This protocol determines the temperature range over which the solid compound transitions to a liquid. A narrow melting range (typically < 2°C) is indicative of high purity.[9]

-

Sample Preparation: A small amount of the dry, solid compound is finely ground into a powder. The open end of a glass capillary tube is tapped into the powder to collect a sample. The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the sample into the sealed end to a height of 2-3 mm.[10]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus (e.g., MelTemp).

-

Heating and Observation:

-

An initial rapid heating is performed to determine an approximate melting point.[10] A fresh sample should be used for the precise determination.[10]

-

For the accurate measurement, the apparatus is heated rapidly to about 15-20°C below the approximate melting point.

-

The heating rate is then slowed to 1-2°C per minute.

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

Solubility Determination

This protocol establishes a qualitative or quantitative measure of the compound's solubility in various solvents.

-

Solvent Selection: A panel of solvents is chosen, typically ranging from non-polar (e.g., hexane) to polar aprotic (e.g., DMSO) and polar protic (e.g., water, methanol, ethanol).[11] Aqueous solutions of acid (5% HCl) and base (5% NaOH, 5% NaHCO₃) are also used to test for the presence of basic or acidic functional groups.[12]

-

Procedure:

-

Observation and Classification: The sample is visually inspected for dissolution.

-

Soluble: The solid completely disappears, forming a clear solution.

-

Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.[11]

-

For acid/base tests, solubility in aqueous base (NaOH) indicates an acidic functional group, while solubility in aqueous acid (HCl) indicates a basic functional group.[12]

-

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant by monitoring pH changes during titration. The two phenolic hydroxyl groups are the primary acidic sites on the molecule.

-

Sample Preparation: A precise amount of the compound is weighed and dissolved in a suitable solvent system. Given its slight solubility in methanol, a co-solvent system (e.g., methanol-water or DMSO-water) may be required.[2][14]

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.

-

Titration Procedure:

-

The initial pH of the solution is recorded.

-

The titrant (NaOH) is added in small, precise increments.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

-

Data Analysis:

-

The pH is plotted against the volume of titrant added, generating a titration curve.

-

The equivalence point(s) are identified from the inflection point(s) of the curve.

-

The pKa is determined as the pH at the half-equivalence point.[15][16] For a molecule with multiple acidic protons, multiple equivalence points and corresponding pKa values may be observed.

-

Biological Context

While specific signaling pathway interactions for 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one are not extensively documented, the indolin-2-one scaffold is a well-known pharmacophore. Derivatives of this core structure have been explored as potent inhibitors of tyrosine kinases, which are crucial in cancer cell signaling.[7] Furthermore, related 3-substituted-indolin-2-one compounds have demonstrated anti-inflammatory effects by suppressing the production of inflammatory mediators like TNF-α and IL-6 and inhibiting key signaling pathways such as MAPK and NF-κB in macrophages.[5] The 3-(4-hydroxyphenyl)indoline-2-one scaffold, in particular, has emerged as a promising candidate for developing targeted anticancer therapies.[4][6] These findings suggest that 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one could be a valuable starting point for medicinal chemistry campaigns.

References

- 1. 2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxy-3-methylphenyl)- | C22H19NO3 | CID 162076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3-Bis(3-methyl-4-hydroxyphenyl)indoline-2-on CAS#: 47465-97-4 [m.chemicalbook.com]

- 3. 3,3-Bis(3-methyl-4-hydroxyphenyl)indoline-2-on | 47465-97-4 [chemicalbook.com]

- 4. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,3-bis(3-methyl-4-hydroxyphenyl)2-indolinone, 47465-97-4 [thegoodscentscompany.com]

- 9. athabascau.ca [athabascau.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.ws [chem.ws]

- 12. www1.udel.edu [www1.udel.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to Isatin Bis-cresol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isatin Bis-cresol, a molecule of interest in polymer chemistry. This document outlines its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis, tailored for professionals engaged in chemical research and development.

Core Concepts: Chemical Structure and Nomenclature

Isatin Bis-cresol, a derivative of isatin, is characterized by the substitution of two cresol moieties at the C3 position of the indolin-2-one core. This structure is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: 3,3-bis(4-hydroxy-3-methylphenyl)-1H-indol-2-one.[1][2]

Alternate names for this compound include 1,3-Dihydro-3,3-bis(4-hydroxy-3-methylphenyl)-2H-indol-2-one and 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one.[2][3]

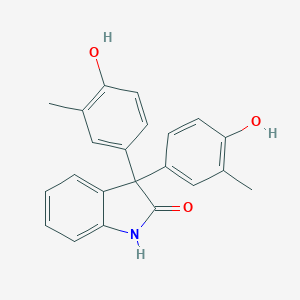

The chemical structure is represented by the following diagram:

Figure 1: Chemical Structure of Isatin Bis-cresol

Physicochemical Data

A summary of the key quantitative data for Isatin Bis-cresol is presented in the table below, providing a ready reference for its physical and chemical properties.

| Property | Value |

| Molecular Formula | C₂₂H₁₉NO₃ |

| Molecular Weight | 345.39 g/mol |

| Melting Point | 250-251 °C |

| Boiling Point | 560.4 °C (at 760 mmHg) |

| Density | 1.292 g/cm³ |

| Flash Point | 292.7 °C |

Synthesis of Isatin Bis-cresol: An Experimental Protocol

The synthesis of Isatin Bis-cresol is achieved through an acid-catalyzed Friedel-Crafts reaction between isatin and cresol. This electrophilic aromatic substitution reaction targets the electron-rich aromatic ring of cresol. While a specific protocol for Isatin Bis-cresol is not extensively documented in publicly available literature, a detailed methodology can be adapted from the synthesis of structurally analogous bis-phenolic compounds derived from isatin. The following protocol is based on the established synthesis of 3,3-bis-(4-hydroxyphenyl)-7-methyl-2-indolinone.[4]

Reaction: Isatin + 2 o-Cresol → 3,3-bis(4-hydroxy-3-methylphenyl)-1H-indol-2-one

Materials:

-

Isatin (1 equivalent)

-

o-Cresol (excess, e.g., 5-10 equivalents)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Methanol (for washing)

-

Deionized Water

-

Appropriate reaction vessel with stirring and heating capabilities

-

Filtration apparatus

-

Drying oven

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, combine o-cresol and a catalytic amount of concentrated sulfuric acid.

-

Initiation: Begin stirring the mixture and gently heat to approximately 60°C to ensure a homogenous solution.

-

Addition of Isatin: Gradually add isatin to the reaction mixture in portions. Maintain the temperature and continuous stirring.

-

Reaction Progression: After the complete addition of isatin, the reaction temperature can be raised to 80-90°C to facilitate the reaction. The progress of the reaction should be monitored using an appropriate technique such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. The reaction mixture is then quenched by pouring it into a beaker of cold deionized water, which should induce the precipitation of the crude product.

-

Isolation: The precipitate is collected by vacuum filtration.

-

Purification: The collected solid is washed thoroughly with deionized water to remove any unreacted starting materials and acid catalyst, followed by a wash with a minimal amount of cold methanol to remove excess cresol.

-

Drying: The purified product is dried in a vacuum oven at a suitable temperature to yield the final Isatin Bis-cresol product.

Logical Workflow for Synthesis

The synthesis of Isatin Bis-cresol follows a logical progression from starting materials to the final purified product. This workflow is visualized in the diagram below.

Caption: Synthesis workflow for Isatin Bis-cresol.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. 2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxy-3-methylphenyl)- | C22H19NO3 | CID 162076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3-Bis(3-methyl-4-hydroxyphenyl)indoline-2-on suppliers & manufacturers in China [m.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3,3-bis(4-hydroxy-3-methylphenyl)indolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-bis(4-hydroxy-3-methylphenyl)indolin-2-one is a member of the indolin-2-one class of compounds, a scaffold that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Notably, compounds within this family have shown promise as potent anticancer agents.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of 3,3-bis(4-hydroxy-3-methylphenyl)indolin-2-one, offering crucial data for researchers engaged in its study and development for potential therapeutic applications.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to all stages of drug discovery and development, from initial screening and formulation to pharmacokinetic and pharmacodynamic studies. The key properties of 3,3-bis(4-hydroxy-3-methylphenyl)indolin-2-one are summarized below.

| Property | Value | Source |

| Chemical Structure |  | [3] |

| Molecular Formula | C22H19NO3 | [3] |

| Molecular Weight | 345.39 g/mol | [3] |

| Melting Point | 250-251 °C | [4] |

| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Quantitative data is not readily available in the literature. | [4] |

| pKa (Predicted) | 9.81 ± 0.35 | [4] |

Note: The provided pKa value is a computational prediction and should be confirmed experimentally for critical applications.

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are detailed methodologies for key experiments cited in the literature for similar organic compounds.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.

-

Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute, especially as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid phase has transitioned to liquid (the end of melting) are recorded. This range is reported as the melting point.

Solubility Determination

Solubility is a crucial parameter that influences a drug's absorption, distribution, and formulation.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., DMSO, Methanol, water, various buffers) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid.

-

Quantification: A clear aliquot of the supernatant is carefully removed and diluted. The concentration of the dissolved compound in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The solubility is then expressed in units such as g/L or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is vital for predicting its behavior in different pH environments, such as those found in the human body.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (like methanol or ethanol) if the compound has low aqueous solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic protons have been neutralized.

Biological Activity and Signaling Pathway

Derivatives of 3-(4-hydroxyphenyl)indolin-2-one have demonstrated significant potential as anticancer agents.[2] While direct studies on the specific signaling pathway of 3,3-bis(4-hydroxy-3-methylphenyl)indolin-2-one are limited, research on the closely related analogue, 3,3,-bis(4-hydroxyphenyl)-7-methylindoline-2-one (BHPI), provides strong evidence for its mechanism of action.

BHPI has been shown to be a potent hyperactivator of the Unfolded Protein Response (UPR) in estrogen receptor-alpha (ERα)-positive breast cancer cells. The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) triggers ER stress, which in turn activates the UPR. The UPR is a complex signaling network that aims to restore ER homeostasis but can also trigger apoptosis if the stress is prolonged or severe.

The proposed signaling pathway for BHPI-induced UPR is as follows:

References

- 1. mdpi.com [mdpi.com]

- 2. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxy-3-methylphenyl)- | C22H19NO3 | CID 162076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

Technical Guide: Isatin Bis-cresol (CAS 47465-97-4)

An In-depth Examination of its Properties, Synthesis, and Potential Applications for Researchers, Scientists, and Drug Development Professionals.

Introduction

Isatin Bis-cresol, identified by the CAS number 47465-97-4, is a member of the bis-indolinone family of heterocyclic compounds. Structurally, it is known as 3,3-Bis(3-methyl-4-hydroxyphenyl)indoline-2-one or 1,3-Dihydro-3,3-bis(4-hydroxy-3-methylphenyl)-2H-indol-2-one.[1] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of Isatin Bis-cresol and related compounds, with a focus on data relevant to researchers in the fields of chemistry and drug development. While specific experimental data for CAS 47465-97-4 is limited in publicly available literature, this guide extrapolates information from closely related analogues and the broader class of isatin derivatives to provide a thorough understanding of its potential.

Chemical and Physical Properties

Isatin Bis-cresol is a white to off-white solid.[2] Its core structure consists of an indolin-2-one moiety with two 3-methyl-4-hydroxyphenyl groups attached at the 3-position. This structure imparts specific chemical and physical characteristics that are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₉NO₃ | [1] |

| Molecular Weight | 345.39 g/mol | [1] |

| Melting Point | 250-251 °C | [2] |

| Boiling Point (Predicted) | 560.4 ± 50.0 °C | [2] |

| Density (Predicted) | 1.292 ± 0.06 g/cm³ | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| pKa (Predicted) | 9.81 ± 0.35 | [2] |

Synthesis

The synthesis of 3,3-bis(aryl)indolin-2-ones, the class of compounds to which Isatin Bis-cresol belongs, is typically achieved through an acid-catalyzed Friedel-Crafts reaction. This reaction involves the condensation of an isatin derivative with a phenol or another electron-rich aromatic compound.[3]

General Experimental Protocol for the Synthesis of 3,3-Bis(aryl)indolin-2-ones:

-

Reactant Preparation: An appropriate isatin derivative is dissolved in an excess of the corresponding phenol (in this case, 2-methylphenol or o-cresol).

-

Acid Catalysis: A strong acid, such as sulfuric acid or methanesulfonic acid, is added to the reaction mixture as a catalyst.

-

Reaction Conditions: The mixture is heated, typically at temperatures ranging from 60 to 120°C, for several hours to allow the electrophilic substitution to occur at the C3 position of the isatin ring.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is precipitated by the addition of water. The crude product is then collected by filtration, washed to remove impurities, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/chloroform).

Analytical Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indolinone and the two hydroxyphenyl rings, a singlet for the NH proton of the indolinone ring, and singlets for the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the lactam, the quaternary carbon at the 3-position, and the various aromatic carbons.

-

FTIR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the lactam, O-H stretching of the phenolic hydroxyl groups, and C-H and C=C vibrations of the aromatic rings.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of Isatin Bis-cresol (345.39 g/mol ).

Uses and Applications

Monomer for Polycarbonates

The primary documented application of Isatin Bis-cresol is as a monomer in the synthesis of polycarbonates.[4] The two phenolic hydroxyl groups allow it to act as a bisphenol, which can be polymerized with a carbonate source, such as phosgene or a dialkyl carbonate, to form a polycarbonate chain. The bulky and rigid structure of the Isatin Bis-cresol unit can impart unique properties to the resulting polymer, such as increased thermal stability, and modified optical and mechanical properties.

Potential Biological Activities

While specific biological studies on Isatin Bis-cresol are lacking, the broader class of isatin and bis-isatin derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities.

-

Anticancer Activity: Many isatin derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[5][6][7] One of the proposed mechanisms of action for some 3,3-bis(4-hydroxyphenyl)indoline-2-ones is the activation of the unfolded protein response (UPR), which can lead to apoptosis in cancer cells.[3]

-

Antimicrobial Activity: Various Schiff bases and other derivatives of isatin have exhibited significant antibacterial and antifungal properties.[8][9][10][11] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Conclusion

Isatin Bis-cresol (CAS 47465-97-4) is a specialty chemical with a primary application as a monomer for the synthesis of high-performance polycarbonates. While specific biological data for this compound is scarce, its structural similarity to a well-studied class of bioactive molecules, the isatin derivatives, suggests a strong potential for applications in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. Further research is warranted to fully elucidate the specific biological properties and mechanisms of action of Isatin Bis-cresol, which could unlock its potential beyond its current use in materials science. This guide serves as a foundational resource for researchers interested in exploring the multifaceted potential of this intriguing molecule.

References

- 1. 2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxy-3-methylphenyl)- | C22H19NO3 | CID 162076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. mdpi.com [mdpi.com]

molecular weight and formula of 3,3-bis(4-hydroxy-3-methylphenyl)indolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Molecular Formula: C₂₂H₁₉NO₃

Molecular Weight: 345.4 g/mol

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3,3-bis(4-hydroxy-3-methylphenyl)indolin-2-one, a member of the 3,3-disubstituted indolin-2-one class of compounds. This class has garnered significant interest for its therapeutic potential, particularly in the areas of oncology and anti-inflammatory research.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₉NO₃ | PubChem |

| Molecular Weight | 345.4 g/mol | PubChem |

| IUPAC Name | 3,3-bis(4-hydroxy-3-methylphenyl)-1,3-dihydro-2H-indol-2-one | PubChem |

| CAS Number | 47465-97-4 | PubChem |

Synthesis and Experimental Protocols

The synthesis of 3,3-bis(4-hydroxy-3-methylphenyl)indolin-2-one typically involves an acid-catalyzed electrophilic substitution reaction between isatin and two equivalents of 2-methylphenol (o-cresol). A general protocol, adapted from the synthesis of a similar derivative, is provided below.[1]

Experimental Protocol: Synthesis of 3,3-bis(aryl)indolin-2-ones

Materials:

-

Isatin (or substituted isatin)

-

2-Methylphenol (o-cresol)

-

Concentrated Sulfuric Acid (H₂SO₄) or other strong acid catalyst (e.g., HCl gas)[1]

-

Glacial Acetic Acid (optional, as solvent)

-

Methanol (for washing)

-

Deionized Water

Procedure:

-

A mixture of isatin (1.0 equivalent) and 2-methylphenol (2.0-2.5 equivalents) is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the mixture with stirring.

-

The reaction mixture is heated, typically in the range of 80-120°C, and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solidified product is then triturated with a suitable solvent, such as methanol or a mixture of benzene and water, to remove unreacted starting materials and byproducts.[1]

-

The crude product is collected by filtration and washed with deionized water.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., acetone/chloroform) to yield the pure 3,3-bis(4-hydroxy-3-methylphenyl)indolin-2-one.

Spectroscopic Characterization

Expected ¹H and ¹³C NMR Data

The following table provides predicted chemical shifts for the core structure. Actual shifts may vary depending on the solvent and experimental conditions.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Indolinone NH | ~8.0-9.0 (s, 1H) | - |

| Indolinone C=O | - | ~175-180 |

| Indolinone Quaternary C3 | - | ~55-60 |

| Aromatic CH (Indolinone) | ~6.8-7.5 (m, 4H) | ~110-140 |

| Aromatic CH (Phenyl) | ~6.5-7.2 (m, 6H) | ~115-130 |

| Phenolic OH | ~4.5-5.5 (s, 2H) | - |

| Methyl CH₃ | ~2.0-2.3 (s, 6H) | ~15-20 |

| Aromatic C-O | - | ~150-155 |

| Aromatic C-C (ipso) | - | ~125-145 |

Expected FT-IR Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | O-H (phenolic) and N-H (indolinone) stretching |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H (methyl) stretching |

| ~1710 | C=O (amide, indolinone) stretching |

| 1620-1450 | Aromatic C=C stretching |

| ~1250 | C-O (phenolic) stretching |

Expected Mass Spectrometry Data

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 345. Key fragmentation patterns would likely involve the loss of one or both of the 4-hydroxy-3-methylphenyl groups.

Biological Activity and Signaling Pathways

Derivatives of 3,3-disubstituted indolin-2-one have demonstrated significant potential as both anti-inflammatory and anticancer agents. While specific studies on 3,3-bis(4-hydroxy-3-methylphenyl)indolin-2-one are limited, research on analogous compounds provides strong evidence for its likely mechanism of action.

Anti-inflammatory Activity

Studies on structurally similar compounds, such as 3-(3-hydroxyphenyl)-indolin-2-one, have shown potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW264.7). The anti-inflammatory activity is attributed to the inhibition of key signaling pathways that regulate the expression of pro-inflammatory mediators.

The proposed mechanism involves the downregulation of the Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) signaling cascades. Inhibition of these pathways leads to a reduction in the production of inflammatory cytokines like TNF-α and IL-6, as well as nitric oxide (NO).

Anticancer Activity

The 3,3-bis(4-hydroxyphenyl)indolin-2-one scaffold is also a recognized pharmacophore in the development of anticancer agents. These compounds have shown efficacy against a variety of cancer cell lines. The anticancer mechanism is believed to be multifaceted, potentially involving the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Visualized Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the putative anti-inflammatory signaling pathway inhibited by 3,3-disubstituted indolin-2-ones and a general experimental workflow for assessing this activity.

Caption: Putative anti-inflammatory signaling pathway.

Caption: Experimental workflow for anti-inflammatory assessment.

References

The Genesis and Evolution of Indolin-2-Ones: From Indigo Dye to Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indolin-2-one core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation for a multitude of biologically active compounds. From its humble origins in the structural elucidation of the ancient dye indigo to its current prominence in the development of targeted cancer therapies, the history of indolin-2-one derivatives is a testament to the enduring power of chemical synthesis and the relentless pursuit of therapeutic innovation. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental protocols associated with this remarkable class of molecules.

Early Discovery: The Indigo Connection

The story of indolin-2-one, also known as oxindole, is intrinsically linked to the work of the renowned German chemist Adolf von Baeyer . In the 1870s, while working to determine the structure of indigo, a vibrant blue dye used since antiquity, Baeyer subjected it to a series of chemical degradations. Through oxidation, he obtained isatin, and subsequently, by reduction of isatin, he isolated a new compound he named "oxindole." The first synthesis of oxindole was reported by Baeyer in 1878, starting from phenylacetic acid. This seminal work laid the groundwork for the systematic exploration of the chemistry of this novel heterocyclic system.[1][2][3]

Another significant early contribution was the Hinsberg oxindole synthesis , first described by Oscar Hinsberg in 1888.[4][5][6] This method involves the reaction of a secondary arylamine with the bisulfite adduct of glyoxal, providing a direct route to the oxindole core.[7]

Foundational Synthetic Protocols

While the original publications are in German, the fundamental principles of these early syntheses have been refined over the past century. Below are representative protocols for these foundational methods.

Baeyer's Synthesis of Oxindole from Phenylacetic Acid (Conceptual Protocol):

-

Nitration: Phenylacetic acid is nitrated using a mixture of nitric acid and sulfuric acid to yield a mixture of ortho- and para-nitrophenylacetic acids. The ortho-isomer is the desired precursor.

-

Reduction and Cyclization: The ortho-nitrophenylacetic acid is then reduced, typically using a reducing agent like tin and hydrochloric acid. The resulting ortho-aminophenylacetic acid spontaneously cyclizes upon heating, eliminating a molecule of water to form indolin-2-one (oxindole).

Hinsberg Oxindole Synthesis (Conceptual Protocol):

-

Reaction of Arylamine with Glyoxal Bisulfite: A secondary arylamine is reacted with the sodium bisulfite addition product of glyoxal.

-

Cyclization: The resulting intermediate is then heated, typically in the presence of a strong base like sodium hydroxide, to effect a cyclization reaction, forming the oxindole ring.

Nature's Blueprint: Naturally Occurring Indolin-2-One Derivatives

The indolin-2-one scaffold is not merely a synthetic curiosity; it is also found in a variety of natural products, many of which possess significant biological activity. A prominent source of these compounds is the plant Uncaria tomentosa, commonly known as Cat's Claw, which has a long history of use in traditional medicine for its anti-inflammatory and immune-modulating properties.[8]

The primary bioactive constituents of Uncaria tomentosa are a group of pentacyclic and tetracyclic oxindole alkaloids .[9] Mitraphylline is one of the most abundant and well-studied of these alkaloids.[8][10] These natural products have served as valuable lead compounds and have inspired the synthesis of numerous analogues in the quest for new therapeutic agents.

Isolation of Mitraphylline from Uncaria tomentosa

The following is a generalized protocol for the isolation of oxindole alkaloids from Uncaria tomentosa bark.

Experimental Protocol: Isolation of Mitraphylline

-

Extraction: Powdered bark of Uncaria tomentosa is subjected to extraction with an organic solvent, such as methanol or ethanol, often with heating.

-

Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning process to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous solution, which protonates the basic alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar organic solvent to remove neutral and acidic impurities.

-

Liberation and Extraction of Alkaloids: The acidic aqueous layer is then basified, typically with ammonia, to deprotonate the alkaloids, rendering them soluble in organic solvents. The alkaloids are then extracted into a non-polar organic solvent like dichloromethane or chloroform.

-

Chromatographic Purification: The resulting crude alkaloid mixture is then subjected to one or more chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual alkaloids, including mitraphylline.[11]

-

Characterization: The structure of the isolated mitraphylline is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8][10]

The Modern Era: Indolin-2-Ones as Kinase Inhibitors

The late 20th and early 21st centuries witnessed a paradigm shift in cancer treatment with the advent of targeted therapies. A major focus of this new approach was the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways that, when dysregulated, can lead to uncontrolled cell growth and proliferation. The indolin-2-one scaffold proved to be an ideal starting point for the design of potent and selective kinase inhibitors.

The general structure of these inhibitors consists of the indolin-2-one core, typically substituted at the 3-position with a methylene group linked to another aromatic or heteroaromatic ring system. This substitution pattern allows for the fine-tuning of the molecule's interaction with the ATP-binding pocket of various kinases.

Key Milestones: Semaxanib and Sunitinib

A pivotal moment in the history of indolin-2-one derivatives was the development of Semaxanib (SU5416) by Sugen in the late 1990s. Semaxanib was one of the first small-molecule inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis.

Building on the success of Semaxanib, further structural modifications led to the development of Sunitinib (Sutent®) , a multi-targeted tyrosine kinase inhibitor. Sunitinib inhibits several receptor tyrosine kinases, including VEGFR and the Platelet-Derived Growth Factor Receptor (PDGFR). In 2006, Sunitinib was approved by the FDA for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST), marking a significant breakthrough in the treatment of these cancers.[12][13]

Synthetic Approach to Sunitinib

The synthesis of Sunitinib involves the condensation of two key heterocyclic fragments. The following is a representative protocol for the final condensation step.

Experimental Protocol: Synthesis of Sunitinib (Final Step)

-

Reactants: 5-fluoro-1,3-dihydro-2H-indol-2-one and N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide are the two primary reactants.

-

Solvent and Catalyst: The reaction is typically carried out in a solvent such as ethanol or toluene.[14][15][16] A basic catalyst, such as pyrrolidine or piperidine, is used to facilitate the Knoevenagel condensation.[15][16]

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours.

-

Isolation and Purification: Upon cooling, the product, Sunitinib, precipitates out of the solution and can be collected by filtration. The crude product is then washed with a suitable solvent, such as ethanol or petroleum ether, and dried.[14][15] Further purification can be achieved by recrystallization.

Mechanism of Action: Targeting Angiogenesis Signaling Pathways

The therapeutic efficacy of indolin-2-one derivatives like Sunitinib stems from their ability to inhibit key signaling pathways involved in tumor growth and angiogenesis. The primary targets are the receptor tyrosine kinases VEGFR and PDGFR.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes the growth of new blood vessels. When VEGF binds to its receptor (VEGFR) on the surface of endothelial cells, it triggers a signaling cascade that leads to cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels. By inhibiting VEGFR, indolin-2-one derivatives block this signaling pathway, thereby cutting off the tumor's blood supply and inhibiting its growth.

Caption: VEGFR Signaling Pathway and Inhibition by Sunitinib.

PDGFR Signaling Pathway

Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR) play a crucial role in the recruitment of pericytes and smooth muscle cells, which are essential for the maturation and stability of new blood vessels. By inhibiting PDGFR, Sunitinib disrupts the vascular support structure of the tumor, further contributing to its anti-angiogenic effects.

References

- 1. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Hinsberg Oxindole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Hinsberg oxindole synthesis - Wikipedia [en.wikipedia.org]

- 7. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cytotoxic effect of the pentacyclic oxindole alkaloid mitraphylline isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation of mitraphylline from Uncaria tomentosa (Willd. ex Schult.) DC. barks and development of spectrophotometric method for total alkaloids determination in Cat's Claw samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]

- 16. EP2373642A2 - Process for the preparation of sunitinib malate via sunitinib acetate and their polymorphs - Google Patents [patents.google.com]

The Diverse Biological Landscape of 3,3-Diaryl-Indoline-2-Ones: A Technical Guide

The 3,3-diaryl-indoline-2-one, also known as the 3,3-diaryl-oxindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its rigid three-dimensional structure, arising from the spirocyclic carbon at the C3 position, allows for precise orientation of the two aryl substituents to interact with various biological targets. This unique structural feature has led to the discovery of a wide array of biological activities, positioning this class of compounds as a fertile ground for drug discovery and development. This technical guide provides an in-depth exploration of the multifaceted biological activities of 3,3-diaryl-indoline-2-ones, focusing on their anticancer, anti-inflammatory, and antimicrobial properties, complete with experimental protocols and pathway visualizations for researchers, scientists, and drug development professionals.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The most extensively investigated therapeutic potential of 3,3-diaryl-indoline-2-ones lies in their anticancer activity. These compounds have been shown to inhibit cancer cell proliferation and induce cell death through various mechanisms of action, often targeting key signaling pathways dysregulated in cancer.

Inhibition of Kinase Signaling

A primary mechanism for the anticancer effects of this scaffold is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs), which are crucial regulators of cell growth, proliferation, and survival.

-

Receptor Tyrosine Kinases (RTKs): By modifying the aryl substituents at the C3 position, researchers have developed compounds that selectively inhibit the ligand-dependent autophosphorylation of various RTKs, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Her-2, and Platelet-Derived Growth Factor Receptor (PDGFR) at submicromolar concentrations.[1] For instance, 3-[(heteroaryl)methylidenyl]indolin-2-ones show high specificity against VEGFR (Flk-1), while bulky groups on the phenyl ring at C3 confer selectivity towards EGFR and Her-2.[1]

-

c-Src Kinase: The non-receptor tyrosine kinase c-Src, which is highly involved in cancer cell proliferation, migration, and invasion, is another key target.[2][3] Molecular modeling studies suggest that these compounds can bind to the ATP-binding site of c-Src, with certain derivatizations improving the interactions within the enzymatic pocket.[2][3]

-

c-KIT Kinase: The stem cell factor receptor c-KIT is another receptor tyrosine kinase profoundly inhibited by many indolin-2-one scaffolds.[4] Molecular docking studies have shown that many synthesized compounds display binding affinities similar to the known inhibitor Sunitinib.[4]

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, 3,3-diaryl-indoline-2-ones trigger programmed cell death (apoptosis) and halt the cell division cycle.

-

Apoptosis Induction: Certain derivatives, such as novel [(3-indolylmethylene)hydrazono]indolin-2-ones, have been shown to be potent inducers of apoptosis.[5] For example, the compound 6n significantly increased early and late apoptosis in MCF-7 breast cancer cells by 19-fold.[5] This process is often mediated by the intrinsic pathway, involving an increased expression of pro-apoptotic proteins like Bax and cytochrome C, and a decreased expression of the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases like caspase-3 and caspase-9.[5][6]

-

Cell Cycle Arrest: Some compounds have been observed to block cell cycle progression, particularly in the G2/M phase.[6][7] This is achieved by down-modulating key cell cycle proteins such as cyclin B1 and cdk1.[6]

Other Anticancer Mechanisms

-

Inhibition of Translation Initiation: A series of substituted 3,3-diphenyl-1,3-dihydro-indol-2-ones has been shown to exert antiproliferative effects by a mechanism involving the partial depletion of intracellular Ca2+ stores, which leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and subsequent inhibition of protein synthesis.[8]

-

Carbonic Anhydrase Inhibition: 3,3-di(indolyl)indolin-2-ones have been identified as non-sulfonamide inhibitors of human (h) carbonic anhydrase (CA) isoforms.[9] Some of these compounds selectively inhibit hCA II, an isoform implicated in various pathologies, in the micromolar range.[9]

Quantitative Anticancer Data

| Compound/Series | Target Cell Line(s) | Activity (IC50) | Reference |

| Compound IVc (1,3,4-thiadiazole hybrid) | Breast Cancer Panel | 1.47 µM | [4] |

| Compound VIc (aziridine hybrid) | Colon Cancer Panel | 1.40 µM | [4] |

| Compound 11 (2,5-DKP derivative) | A549 (Lung), Hela (Cervical) | 1.2 µM (A549), 0.7 µM (Hela) | [7] |

| Compound 3c (tetrahydroquinoline) | H460 (Lung), A-431 (Skin), HT-29 (Colon) | 4.9 µM (H460), 2.0 µM (A-431), 4.4 µM (HT-29) | [10][11] |

| Compound 6n (hydrazonoindolin-2-one) | MCF-7 (Breast) | 1.04 µM | [5] |

| Compound 13a (quinazoline derivative) | A549, HepG-2, MCF-7, PC-3 | 1.49 µM (A549), 2.90 µM (HepG-2), 1.85 µM (MCF-7), 3.30 µM (PC-3) | [12] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. 3,3-diaryl-indoline-2-ones have emerged as potent anti-inflammatory agents by modulating key inflammatory pathways.

Inhibition of Inflammatory Mediators

Several studies have demonstrated the ability of these compounds to suppress the production of pro-inflammatory molecules. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, derivatives such as 3-(3-hydroxyphenyl)-indolin-2-one have been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator.[13] This inhibition is often achieved by decreasing the expression of inducible nitric oxide synthase (iNOS).[13] Furthermore, these compounds can reduce the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a concentration-dependent manner.[13]

Modulation of Signaling Pathways

The anti-inflammatory effects of 3,3-diaryl-indoline-2-ones are rooted in their ability to interfere with intracellular signaling cascades that regulate the inflammatory response. Treatment with these compounds can strongly inhibit the LPS-induced phosphorylation of key proteins in the Akt and mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK, and p38.[13] They also inhibit the NF-κB signaling pathway by preventing the phosphorylation of proteins like p65 and IκB.[13]

Quantitative Anti-inflammatory Data

| Compound/Series | Model | Key Finding | Reference |

| 3-(3-hydroxyphenyl)-indolin-2-one | LPS-stimulated RAW264.7 cells | 50% suppression of NO secretion from 20 µM | [13] |

| Oxindole Esters (4h, 6d, 6f, 6j) | Carrageenan-induced rat paw edema | Up to 100% edema inhibition | [14] |

| Oxindole Imine (7m) | Carrageenan-induced rat paw edema | Up to 100% edema inhibition | [14] |

Antimicrobial and Antifungal Activity

The utility of the indoline-2-one scaffold extends to combating microbial and fungal pathogens.

-

Antimicrobial Activity: 3,3-di(indolyl)indolin-2-ones have demonstrated a range of biological activities, including antimicrobial properties.[15]

-

Antifungal Activity: A series of 3-indolyl-3-hydroxy oxindole derivatives were synthesized and evaluated for their antifungal activities against five plant pathogenic fungi.[16] Several compounds, particularly those with iodine, chlorine, or bromine substituents at the 5-position of the oxindole and indole rings, displayed remarkable and broad-spectrum antifungal activities.[16] Compound 3u was particularly potent against Rhizoctonia solani, with an EC50 of 3.44 mg/L, outperforming the commercial fungicides carvacrol and phenazine-1-carboxylic acid.[16]

Quantitative Antifungal Data

| Compound | Target Fungus | Activity (EC50) | Reference |

| 3u (3-indolyl-3-hydroxy oxindole) | Rhizoctonia solani | 3.44 mg/L | [16] |

Other Biological Activities

-

α-Glucosidase Inhibition: In the search for antidiabetic agents, 3,3-di(indolyl)indolin-2-ones have been identified as a novel scaffold for α-glucosidase inhibitors.[15] One of the most active compounds, featuring a 2-fluorobenzyl group, exhibited an IC50 value of 5.98 ± 0.11 μM.[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of 3,3-diaryl-indoline-2-ones.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) dissolved in DMSO (final concentration ≤0.1%) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylation status of signaling proteins.

-

Cell Lysis: Treat cells with the test compound for a designated time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Akt, total-Akt, Bcl-2, Bax, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of NO production.

-

Cell Culture and Treatment: Seed RAW264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 12-24 hours to induce NO production.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Visualizations: Pathways and Workflows

Signaling Pathway Diagrams

Caption: RTK signaling inhibition by 3,3-diaryl-indoline-2-ones.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]

- 8. 3,3-diaryl-1,3-dihydroindol-2-ones as antiproliferatives mediated by translation initiation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient One-pot Synthesis of 3,3-di(indolyl)indolin-2-ones from Isatin and Indole Catalyzed by VOSO4 as Non-Sulfonamide Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Review of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,3-disubstituted oxindole core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of biologically active molecules.[1] Within this family, the achiral 3,3-bis(4-hydroxy-3-methylphenyl)indolin-2-one, also known as Isatin-bis-cresol, and its analogs represent a class of compounds with significant potential, particularly in oncology. These molecules, including the closely related compounds oxyphenisatin and BHPI (3,3,-bis(4-hydroxyphenyl)-7-methylindoline-2-one), have demonstrated potent and selective anticancer activity.[1] Mechanistic studies reveal a novel mode of action involving the hyperactivation of the Unfolded Protein Response (UPR) in cancer cells, leading to apoptosis and tumor regression.[2] This technical guide provides a comprehensive review of the synthesis, biological activity, and mechanism of action for this compound class, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development efforts.

Introduction to the 3,3-Disubstituted Oxindole Scaffold

3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one (Isatin-bis-cresol) is a small molecule characterized by an indolin-2-one (oxindole) core substituted at the C3 position with two 4-hydroxy-3-methylphenyl (cresol) moieties.

-

IUPAC Name: 3,3-bis(4-hydroxy-3-methylphenyl)-1H-indol-2-one[3]

-

CAS Number: 47465-97-4

-

Molecular Formula: C₂₂H₁₉NO₃[3]

-

Molecular Weight: 345.39 g/mol [3]

This symmetric substitution results in an achiral molecule.[1] This structural class is distinct from the chiral 3-(4-hydroxyphenyl)indolin-2-ones, which bear two different substituents at the C3 position and have also shown profound antitumor activity.[1] The focus of this review is the achiral, symmetrically substituted scaffold exemplified by Isatin-bis-cresol and its close analogs. Beyond its biological activities, the parent compound has also been noted for its utility as a material in the synthesis of polycarbonates.

Synthesis

The primary synthetic route to 3,3-bis(aryl)indolin-2-ones is an acid-catalyzed Friedel-Crafts type reaction. This involves the condensation of an isatin derivative with two equivalents of a phenol derivative.

General Synthesis Workflow

The reaction proceeds via acid-catalyzed activation of the C3 carbonyl group of the isatin core, making it susceptible to electrophilic aromatic substitution by the electron-rich cresol molecules.

Caption: General synthesis of 3,3-bis(aryl)indolin-2-ones.

Detailed Experimental Protocol

The following protocol is adapted from the synthesis of the structurally similar compound, 3,3-bis-(4-hydroxyphenyl)-7-methyl-2-indolinone (BHPI).

Materials:

-

Isatin (1.0 eq)

-

o-Cresol (2-methylphenol) (≥2.2 eq)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Solvent (e.g., Acetic Acid or excess cresol)

-

Acetone

-

Chloroform

Procedure:

-

A mixture of o-cresol and a catalytic amount of concentrated sulfuric acid is prepared in a reaction vessel.

-

The mixture is stirred and heated to approximately 60-80 °C to ensure homogeneity.

-

Isatin is added portion-wise to the heated mixture.

-

After the addition is complete, the reaction temperature is raised and maintained, for example, at 85-120 °C, for several hours to drive the reaction to completion.

-

The reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is allowed to cool to room temperature.

-

The cooled mixture is filtered and the collected solid is washed extensively with water to remove any unreacted starting materials and acid catalyst.

-

The crude solid is dried thoroughly.

-

For purification, the solid is dissolved in a minimal amount of acetone and precipitated by the addition of chloroform.

-

The mixture is cooled to enhance precipitation, and the purified product is collected by filtration and dried to yield the final product.

Biological Activity and Applications

While specific bioactivity data for 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one is not widely published, extensive research on its close analogs, oxyphenisatin and BHPI, provides strong evidence for the potent anticancer properties of this chemical class.

Anticancer Activity

This class of compounds exhibits potent and selective activity against various cancer cell lines, particularly those that are estrogen receptor-alpha (ERα) positive.[4] There is often a stark contrast in efficacy between sensitive cell lines, where potencies can be in the nanomolar range, and insensitive lines, which are unaffected at concentrations greater than 1000 nM.[1]

The prodrug, oxyphenisatin acetate, has been shown to inhibit the growth of several breast cancer cell lines.[5][6][7] In ERα-positive cells like MCF-7 and T47D, it is known to induce apoptosis.[5][7]

| Compound/Analog | Cancer Cell Line | Activity/Potency | Reference(s) |

| Oxyphenisatin | MDA-MB-468 | Potent antiproliferative activity | [4] |

| Oxyphenisatin | MDA-MB-231 | Minimal activity | [4] |

| Oxyphenisatin Acetate | MCF-7 (ERα+) | Potent activity; induces apoptosis & autophagy | [4][5] |

| Oxyphenisatin Acetate | T47D (ERα+) | Potent activity | [4] |

| BHPI | ERα+ Breast/Ovarian | Selectively blocks proliferation of drug-resistant cells | [2] |

| 3,3-bis(aryl)oxindoles | Various | Can exhibit single to double-digit nM potencies | [1] |

Mechanism of Action: Unfolded Protein Response (UPR) Hyperactivation

The primary anticancer mechanism for this compound class, as elucidated through studies on BHPI, is the hyperactivation of the Unfolded Protein Response (UPR).[2] The UPR is a cellular stress response pathway that is typically activated to restore homeostasis in the endoplasmic reticulum (ER).[8][9][10] However, BHPI and its analogs convert this protective response into a toxic, cell-killing cascade, particularly in ERα-positive cancer cells.[2]

The Signaling Cascade:

-

ERα Binding: The compound acts as a biomodulator of ERα.[11]

-

PLCγ Activation: This leads to the rapid hyperactivation of plasma membrane-bound Phospholipase C gamma (PLCγ).[2]

-

IP₃ Generation & Ca²⁺ Release: PLCγ activation generates inositol 1,4,5-triphosphate (IP₃), which binds to IP₃ receptors (IP₃R) on the ER membrane, causing a massive and rapid depletion of ER calcium (Ca²⁺) stores.[2]

-

UPR Activation: The severe ER stress caused by Ca²⁺ depletion leads to the sustained activation of all three arms of the UPR: PERK, IRE1α, and ATF6.[2][10]

-

Protein Synthesis Inhibition: The PERK branch phosphorylates eukaryotic initiation factor 2α (eIF2α), which halts global protein synthesis.[2]

-

ATP Depletion: The cell futilely attempts to pump Ca²⁺ back into the ER via SERCA pumps, leading to rapid depletion of cellular ATP. This energy crisis activates AMP-activated protein kinase (AMPK), which further inhibits protein synthesis via phosphorylation of eukaryotic elongation factor 2 (eEF2).[2]

-

Cell Death: The sustained UPR activation, combined with the collapse of protein synthesis and cellular energy, ultimately leads to cancer cell death.[2][11]

Caption: UPR hyperactivation pathway induced by BHPI.

Conclusion and Future Directions

3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one and its analogs are a promising class of anticancer agents with a distinct mechanism of action. Their ability to selectively induce a lethal stress response in ERα-positive cancer cells makes them attractive candidates for tumors that have developed resistance to traditional endocrine therapies.

Future research should focus on:

-

Synthesizing and screening a broader library of analogs to establish a clear structure-activity relationship (SAR), potentially improving potency and selectivity.

-

Performing detailed biological evaluation of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one itself to confirm its activity profile in comparison to its well-studied analogs.

-

Investigating the therapeutic potential in in vivo models of drug-resistant breast and ovarian cancers.

-

Exploring potential synergies with other anticancer agents that target different cellular pathways.

The unique mechanism of UPR hyperactivation offers a compelling new strategy in the fight against cancer, and the 3,3-bis(4-hydroxyphenyl)indolin-2-one scaffold provides a robust foundation for the development of next-generation therapeutics.

References

- 1. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estrogen receptor α inhibitor activates the unfolded protein response, blocks protein synthesis, and induces tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxy-3-methylphenyl)- | C22H19NO3 | CID 162076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Oxyphenisatin acetate | CymitQuimica [cymitquimica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 9. The Unfolded Protein Response: An Overview | MDPI [mdpi.com]

- 10. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational approaches to identify a novel binding site of BHPI on estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling of Isatin Bis-cresol

An In-depth Technical Guide to the Safety and Handling of Isatin Bis-cresol

This guide provides comprehensive technical information on Isatin Bis-cresol (CAS No: 47465-97-4), also known as 1,3-Dihydro-3,3-bis(4-hydroxy-3-methylphenyl)-2H-indol-2-one. It is intended for researchers, scientists, and professionals in drug development and polymer science who may be handling this compound. The document covers chemical and physical properties, safety protocols, toxicology, and experimental procedures.

Chemical and Physical Properties

Isatin Bis-cresol is a polycyclic aromatic compound. Its primary applications include its use as a monomer or material for polycarbonates and as a viscosity modifier and stabilizer in polymers.[1][2][3] It is generally described as a white to off-white solid powder.[4]

| Property | Value | Source(s) |

| CAS Number | 47465-97-4 | [2][4][5] |

| Molecular Formula | C₂₂H₁₉NO₃ | [2][5] |

| Molecular Weight | 345.39 g/mol | [2][5] |

| Appearance | White to Off-White Solid/Powder | [4] |

| Melting Point | 250-251 °C | [6] |

| Boiling Point | 560.4 ± 50.0 °C (Predicted) | [6] |

| Flash Point | 292.7 °C (Predicted) | [6] |

| Density | 1.292 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol; Soluble in Chloroform, Dichloromethane. | [3][4] |

| Purity | ≥98% | [3][4] |

Safety and Handling

Isatin Bis-cresol is classified as harmful and requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential to minimize risk.

Hazard Identification and Precautions

The compound is harmful if inhaled, ingested, or comes into contact with skin.[7]

| Hazard Information | Details | Source(s) |

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |

| GHS Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Risk Codes (Older System) | R20/21/22: Harmful by inhalation, in contact with skin and if swallowed. | [7] |

| Safety Descriptions (Older System) | S36/37: Wear suitable protective clothing and gloves. | [7] |

Recommended Handling Procedures

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles.

-

Hand Protection : Wear compatible chemical-resistant gloves.

-

Respiratory Protection : For operations generating dust, use an approved particulate respirator.

-

Skin and Body Protection : Wear a lab coat and appropriate protective clothing.

-

-

Storage : Store in a cool, dry place between 2-8°C, protected from air and light.[4] Keep the container tightly sealed.[5]

-

First Aid Measures :

-

Inhalation : Move the person to fresh air. Consult a physician if symptoms persist.

-

Skin Contact : Wash off with soap and plenty of water.

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.

-

Safe Handling Workflow

Caption: A logical workflow for the safe handling of Isatin Bis-cresol in a laboratory setting.

Toxicology Data

An acute toxicologic evaluation was performed on Isatin Bis-cresol, providing key data on its oral lethality in rats.[7]

Acute Oral Toxicity in Rats

| Species | Sex | Route | Vehicle | LD₅₀ Value | 95% Confidence Interval | Source |

| Rat | Male | Oral | PEG 400 | 2186 mg/kg | 1172 - 4180 mg/kg | [7] |

| Rat | Female | Oral | PEG 400 | 520 mg/kg | 353 - 769 mg/kg | [7] |